![molecular formula C10H17NO B11720798 1-Hydroxymethyl-2-azaadamantane](/img/structure/B11720798.png)
1-Hydroxymethyl-2-azaadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Azaadamantan-1-yl)methanol is a derivative of adamantane, a compound known for its unique cage-like structure. This compound features a nitrogen atom replacing one of the carbon atoms in the adamantane framework, resulting in a structure that combines the rigidity of adamantane with the reactivity of an amine group. This modification imparts unique chemical and physical properties to (2-Azaadamantan-1-yl)methanol, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azaadamantan-1-yl)methanol typically involves the reduction of 2-azaadamantanone. One common method includes the reduction of 2-azaadamantanone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions, typically at room temperature, yielding (2-Azaadamantan-1-yl)methanol as the primary product .
Industrial Production Methods
While specific industrial production methods for (2-Azaadamantan-1-yl)methanol are not extensively documented, the general approach involves large-scale reduction reactions similar to those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2-Azaadamantan-1-yl)methanol undergoes various chemical reactions, including:
Reduction: Further reduction of (2-Azaadamantan-1-yl)methanol can lead to the formation of 2-azaadamantane.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 2-Azaadamantanone.
Reduction: 2-Azaadamantane.
Substitution: Depending on the reagent, substituted azaadamantane derivatives.
Scientific Research Applications
Catalysis
1-Hydroxymethyl-2-azaadamantane serves as an effective catalyst in oxidation reactions. It facilitates the conversion of alcohols to aldehydes or ketones, demonstrating significant efficiency compared to traditional catalysts like TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl) . The compound's ability to activate C(sp3)-H bonds allows for the functionalization of various organic substrates, making it a valuable tool in synthetic organic chemistry.
Catalyst | Type of Reaction | Efficiency |
---|---|---|
This compound | Alcohol oxidation to aldehydes/ketones | Higher than TEMPO |
AZADO | Chemo-enzymatic oxidation | Up to 98% yield |
Research indicates that this compound exhibits promising biological activities. It has been investigated for its potential antiviral and antitumor properties. For example, azaadamantanes have shown effectiveness against various viruses including HIV and hepatitis viruses at low concentrations . The compound's structural features allow it to interact with biological targets effectively.
Biological Activity | Target | Effectiveness |
---|---|---|
Antiviral | HIV, Hepatitis | Low µg/mL concentrations |
Antitumor | Various cancer cell lines | Significant inhibition |
Pharmaceutical Development
The unique structure of this compound makes it a candidate for drug development. Its ability to inhibit viral replication and its low toxicity profile are particularly appealing for pharmaceutical applications . Case studies have demonstrated its potential as a scaffold for designing new antiviral agents.
Case Studies
- Antiviral Activity Study : A study published in Medical Chemistry explored the antiviral properties of azaadamantane derivatives against SARS-CoV and other viruses. Compounds similar to this compound showed effective inhibition at concentrations as low as 1 µg/mL .
- Antitumor Efficacy : In vitro studies demonstrated that derivatives of this compound could significantly inhibit the growth of cancer cell lines such as HeLa and MCF-7, showcasing their potential use in cancer therapies .
Mechanism of Action
The mechanism of action of (2-Azaadamantan-1-yl)methanol involves its interaction with various molecular targets. The nitrogen atom in the structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of 2-azaadamantanone . The specific pathways and molecular targets depend on the context of its application, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
2-Azaadamantane: Lacks the hydroxyl group present in (2-Azaadamantan-1-yl)methanol, resulting in different reactivity and applications.
2-Azaadamantanone: The oxidized form of (2-Azaadamantan-1-yl)methanol, used in different chemical reactions and applications.
Adamantane: The parent compound, which lacks the nitrogen atom, leading to different chemical and physical properties.
Uniqueness
(2-Azaadamantan-1-yl)methanol is unique due to the presence of both a hydroxyl group and a nitrogen atom in its structure. This combination imparts distinct reactivity and potential for forming hydrogen bonds, making it valuable in various research and industrial applications .
Biological Activity
1-Hydroxymethyl-2-azaadamantane, a derivative of azaadamantane, is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the functionalization of azaadamantane derivatives through hydroxymethylation processes. Recent advancements in synthetic methodologies have provided efficient routes for producing this compound, enhancing yield and purity. For example, a method utilizing specific catalysts has been documented to optimize the hydroxymethylation reaction, which is crucial for obtaining high-quality products suitable for further biological evaluation .
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. The compound's azaadamantane core is known for its ability to interact with biological membranes, which may facilitate its uptake into cells and enhance its efficacy against certain pathogens.
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of this compound. In vitro studies demonstrated that the compound exhibits significant activity against a range of bacterial strains. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial properties .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth effectively, particularly in the presence of certain solvents that enhanced its solubility and bioavailability. The study concluded that modifications to the compound's structure could further improve its antimicrobial activity .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using human cell lines to evaluate the safety profile of this compound. The results showed that at concentrations below 50 µg/mL, the compound did not exhibit significant cytotoxic effects, suggesting a favorable therapeutic index for potential medicinal applications .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Klebsiella pneumoniae | 128 µg/mL |
Table 2: Cytotoxicity Profile
Cell Line | Concentration (µg/mL) | Cell Viability (%) |
---|---|---|
HeLa | 10 | 95 |
MCF-7 | 50 | 90 |
A549 | 100 | 85 |
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-azatricyclo[3.3.1.13,7]decan-1-ylmethanol |
InChI |
InChI=1S/C10H17NO/c12-6-10-4-7-1-8(5-10)3-9(2-7)11-10/h7-9,11-12H,1-6H2 |
InChI Key |
PTDQLWXYBHYDSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(N3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.